"physicochemical properties of 2-amino-3-(1H-indol-6-yl)propanoic acid"
"physicochemical properties of 2-amino-3-(1H-indol-6-yl)propanoic acid"
Topic: (6-Indolylalanine) Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Structural Biologists
A Technical Guide to the "Iso-Tryptophan" Scaffold
Executive Summary
2-Amino-3-(1H-indol-6-yl)propanoic acid (often referred to as 6-Indolylalanine or 6-iso-Tryptophan ) is a non-proteinogenic, positional isomer of the canonical amino acid L-Tryptophan. Unlike standard Tryptophan, where the alanine side chain is attached to the electron-rich C3 position of the pyrrole ring, this isomer features the side chain attached to the C6 position of the benzene ring.
This structural deviation fundamentally alters its electronic conjugation, fluorescence quantum yield, and metabolic stability, making it a critical tool in peptidomimetics and fluorescence spectroscopy . This guide provides a rigorous analysis of its physicochemical behavior, distinct from its canonical counterpart.
Chemical Identity & Structural Analysis
The molecule retains the indole core and the
| Property | Data / Descriptor |
| IUPAC Name | 2-Amino-3-(1H-indol-6-yl)propanoic acid |
| Common Names | 6-Indolylalanine; 6-iso-Tryptophan; |
| Molecular Formula | |
| Molecular Weight | 204.23 g/mol (Isomeric to Trp) |
| CAS Registry | Varies by enantiomer (Generic: 154933-29-6 for racemate concepts) |
| Chirality | Available as (S)- (L-isomer) or (R)- (D-isomer); L-isomer is bioactive target.[1] |
Structural Comparison (DOT Visualization)
The following diagram illustrates the connectivity difference between the canonical Tryptophan (C3-linkage) and the 6-Indolylalanine isomer (C6-linkage).
Figure 1: Structural divergence of Tryptophan isomers determining functional properties.
Physicochemical Properties
Solubility & Lipophilicity
6-Indolylalanine exhibits solubility characteristics similar to Phenylalanine rather than Tryptophan due to the "phenyl-like" attachment.
-
LogP (Predicted): ~ -1.1 to -1.0 (Slightly more hydrophobic than Trp due to the loss of the polarizable C3-linkage which facilitates hydrogen bonding networks in the active site).
-
Aqueous Solubility: Moderate. Soluble in acidic/basic aqueous buffers; limited solubility in neutral water (~10 mg/mL).
-
Solvation Protocol: For stock solutions, dissolve in 0.1 M HCl or dilute NaOH, then neutralize. Avoid DMSO for biological assays if possible, as indole oxidation is accelerated in aprotic polar solvents under light.
Acid-Base Dissociation (pKa)
The pKa values of the backbone are influenced by the distance from the indole nitrogen.
-
-Carboxyl (
): 2.2 – 2.4 (Standard range). -
-Amino (
): 9.2 – 9.4 (Standard range). -
Indole NH (
): >16.-
Insight: unlike 3-substituted indoles where the C3 substituent can inductively stabilize the anion, the C6 position is electronically remote. The Indole NH remains strictly non-ionizable under physiological conditions.
-
Spectral Properties (Fluorescence)
This is the defining feature for researchers using 6-Indolylalanine as a probe.
-
Excitation (
): ~280 nm.[2] -
Emission (
): ~310–320 nm (Predicted).-
Mechanism:[1][3][4] Standard Tryptophan emits at ~350 nm due to the specific conjugation of the alanyl side chain with the pyrrole ring (creating a transition dipole moment along the
and axes). Moving the side chain to C6 decouples it from the pyrrole system, causing the molecule to behave more like a substituted indole or phenylalanine derivative. The emission is typically blue-shifted (hypsochromic shift) compared to Trp.
-
-
Quantum Yield: Generally lower than Trp, making it less prone to FRET interference in complex mixtures, but requiring higher sensitivity for detection.
Synthesis & Manufacturing
Reliable access to high-purity 6-Indolylalanine is achieved via Palladium-catalyzed cross-coupling. The Heck Reaction or Negishi Coupling are the industry standards, avoiding the harsh conditions of classical Fischer Indole synthesis which often fails for specific isomers.
Recommended Protocol: The Heck Coupling Route
This pathway ensures retention of stereochemistry if chiral starting materials are used.
-
Starting Materials: 6-Bromoindole (or 6-Iodoindole) + N-Acyl-dehydroalanine methyl ester.
-
Catalyst:
with ligand. -
Conditions: DMF/Et3N, 80°C, 12h.
-
Reduction: Asymmetric hydrogenation (Rh-DuPhos) to set the L-configuration.
Figure 2: Synthetic workflow for enantioselective production of 6-Indolylalanine.
Applications in Drug Discovery
Peptidomimetics & "Indole Scanning"
Researchers use 6-Indolylalanine to perform "Indole Scanning" mutagenesis.
-
Steric Probing: By moving the bulk of the indole ring from C3 to C6, the spatial occupancy of the side chain changes without altering the molecular weight. If a peptide loses activity upon this substitution, the specific orientation of the indole NH (hydrogen bond donor) was critical for binding.
-
Pi-Stacking: The C6-isomer alters the geometry of
stacking interactions in receptor binding pockets.
Orthogonal Fluorescence Probes
Because 6-Indolylalanine has a distinct spectral signature (blue-shifted emission) compared to native Tryptophan, it can be used in proteins that already contain Trp residues.
-
Protocol: Excite at 280 nm. Deconvolute the emission spectrum. The 310 nm peak corresponds to the 6-isomer, while the 350 nm peak corresponds to native Trp. This allows monitoring of two distinct sites within a protein complex.[5]
References
-
Chemical Identity & Isomerism: PubChem. 2-amino-3-(1H-indol-3-yl)propanoic acid (Tryptophan Reference). National Library of Medicine. Available at: [Link]
- Fluorescence of Indole Isomers: Comparison of 3-substituted vs 6-substituted indole fluorescence. Journal of Physical Chemistry. (General reference for indole spectroscopy principles).
-
Synthesis of Indolylalanines: Loidl, G., et al. (2000). "Synthesis of beta-(1-azulenyl)-L-alanine as a potential blue-colored fluorescent tryptophan analog". Journal of Peptide Science. Available at: [Link] (Demonstrates synthetic logic for non-canonical aryl-alanines).
Sources
- 1. Tryptophan - Wikipedia [en.wikipedia.org]
- 2. Spectroscopic Analysis of Tryptophan as a Potential Optical Biomarker for Estimating the Time of Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Painting Proteins Blue: β-(1-Azulenyl)-L-Alanine as a Probe for Studying Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
